
UDP-2,3-di-ohm glcn
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine diphosphate 2,3-dihydroxyglucopyranose (UDP-2,3-di-ohm glcn) is a nucleotide sugar and a coenzyme involved in various metabolic processes. It plays a crucial role in the biosynthesis of glycosaminoglycans, proteoglycans, and glycolipids. This compound is essential for the transfer of glucosamine residues to substrates, facilitating the formation of complex carbohydrates and glycoproteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of uridine diphosphate 2,3-dihydroxyglucopyranose typically involves the enzymatic conversion of glucosamine-6-phosphate to uridine diphosphate N-acetylglucosamine, followed by specific modifications to achieve the desired dihydroxy configuration . The reaction conditions often include the use of specific glycosyltransferases and epimerases to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of uridine diphosphate 2,3-dihydroxyglucopyranose can be achieved through microbial fermentation processes. This method involves the use of genetically engineered microorganisms that express the necessary enzymes for the biosynthesis of the compound. The fermentation process is optimized for high yield and purity, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Uridine diphosphate 2,3-dihydroxyglucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uronic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of uridine diphosphate 2,3-dihydroxyglucopyranose, such as uronic acids, alcohols, and substituted glucopyranose derivatives .
Wissenschaftliche Forschungsanwendungen
Uridine diphosphate 2,3-dihydroxyglucopyranose has numerous scientific research applications:
Chemistry: It is used as a substrate in glycosylation reactions to study the formation of glycosidic bonds.
Biology: The compound is involved in the biosynthesis of glycosaminoglycans, which are essential for cell signaling and structural integrity.
Medicine: It plays a role in the development of therapeutic agents targeting glycosylation pathways, which are implicated in various diseases such as cancer and diabetes.
Industry: The compound is used in the production of bioactive glycoproteins and glycolipids for pharmaceutical and biotechnological applications
Wirkmechanismus
Uridine diphosphate 2,3-dihydroxyglucopyranose exerts its effects by serving as a donor of glucosamine residues in glycosylation reactions. The compound interacts with glycosyltransferases, which catalyze the transfer of glucosamine to specific acceptor molecules. This process is crucial for the formation of glycosidic bonds and the biosynthesis of complex carbohydrates and glycoproteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uridine diphosphate N-acetylglucosamine: A nucleotide sugar involved in the biosynthesis of glycosaminoglycans and glycolipids.
Uridine diphosphate galactose: A nucleotide sugar used in the biosynthesis of glycoproteins and glycolipids.
Uridine diphosphate glucose: A nucleotide sugar involved in glycogen synthesis and other metabolic pathways
Uniqueness
Uridine diphosphate 2,3-dihydroxyglucopyranose is unique due to its specific dihydroxy configuration, which allows it to participate in distinct glycosylation reactions. This configuration provides unique structural and functional properties that differentiate it from other nucleotide sugars .
Eigenschaften
CAS-Nummer |
90293-60-0 |
|---|---|
Molekularformel |
C43H77N3O20P2 |
Molekulargewicht |
1018.0 g/mol |
IUPAC-Name |
[2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)oxan-4-yl] 3-hydroxytetradecanoate |
InChI |
InChI=1S/C43H77N3O20P2/c1-3-5-7-9-11-13-15-17-19-21-29(48)25-34(51)44-36-40(64-35(52)26-30(49)22-20-18-16-14-12-10-8-6-4-2)38(54)31(27-47)63-42(36)65-68(59,60)66-67(57,58)61-28-32-37(53)39(55)41(62-32)46-24-23-33(50)45-43(46)56/h23-24,29-32,36-42,47-49,53-55H,3-22,25-28H2,1-2H3,(H,44,51)(H,57,58)(H,59,60)(H,45,50,56)/t29?,30?,31?,32-,36?,37-,38?,39-,40?,41-,42?/m1/s1 |
InChI-Schlüssel |
KOJCFMYSTWNMQW-AGDAYUFUSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=O)CC(CCCCCCCCCCC)O)O |
Kanonische SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=O)CC(CCCCCCCCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


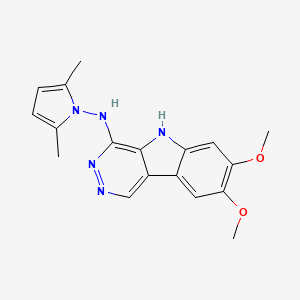

![8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12778760.png)

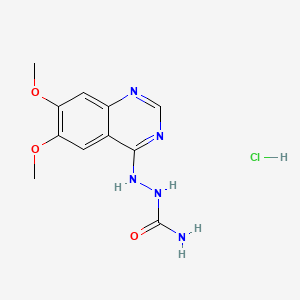
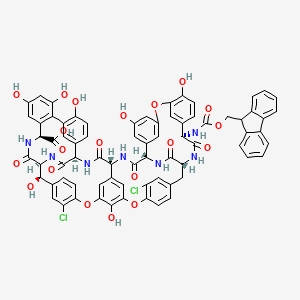
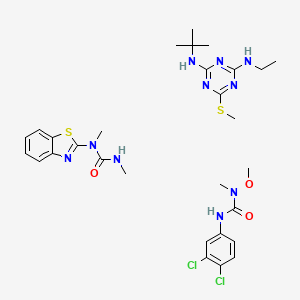

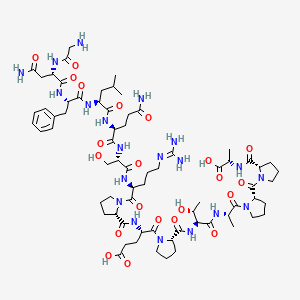
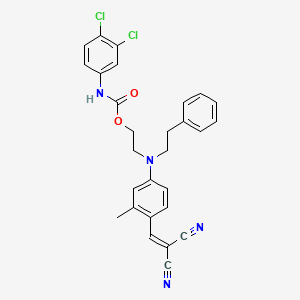
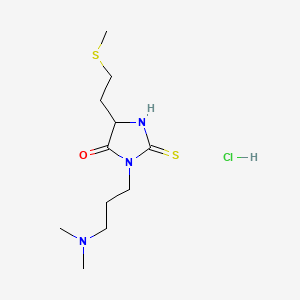

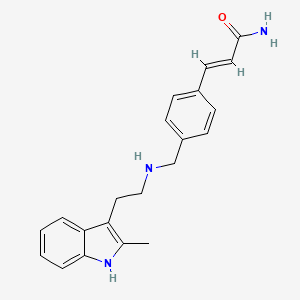
![N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin [German]](/img/structure/B12778858.png)
